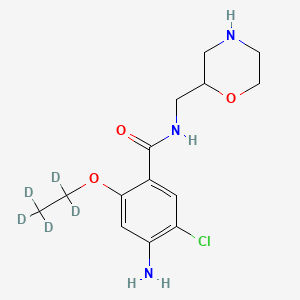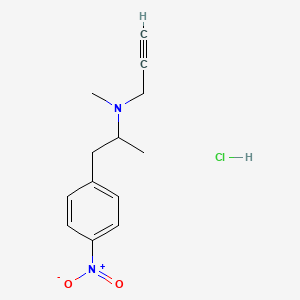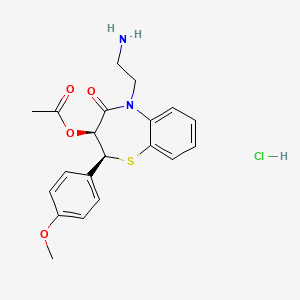
Dadahol A
Übersicht
Beschreibung
[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a natural product found in Artocarpus dadah, Artocarpus lacucha, and Artocarpus with data available.
Wissenschaftliche Forschungsanwendungen
Herkunft und Struktur von Dadahol A
“this compound” ist ein Lignan, eine Art von Verbindung, die aus Phenylpropanoid-Derivaten (C6—C3) polymerisiert ist . Es wurde erstmals aus der künstlichen triploiden Maulbeersorte Jialing 20 isoliert . Das relative Molekulargewicht von this compound beträgt 698, und seine Summenformel lautet C39H38O12 .
Bioaktivität und potentielle Antitumor-Eigenschaften
This compound wurde als ein neues Lignan mit potentiellen Antitumor-Eigenschaften identifiziert . Dies deutet darauf hin, dass es in der Krebsforschung und möglicherweise bei der Entwicklung neuer Krebsbehandlungen eingesetzt werden könnte. Weitere Forschung ist jedoch erforderlich, um seine Antitumor-Eigenschaften und seine möglichen Anwendungen in der Onkologie vollständig zu verstehen.
Rolle bei der Insulinregulation
Einige Untersuchungen legen nahe, dass this compound eine Rolle bei der Insulinregulation spielen könnte . Potente PTP1B-Inhibitoren, wie z. B. This compound, könnten die Insulin-induzierte Phosphorylierung von IRβ in HepG2-Zellen signifikant erhöhen und dann den Phosphorylierungsgrad des nachgeschalteten Akt aufregulieren . Dies deutet auf eine mögliche Anwendung von this compound bei der Behandlung von Diabetes oder anderen Erkrankungen im Zusammenhang mit der Insulinregulation hin.
Teil der Maulbeer-Diels-Alder-Addukte (MDAAs)
This compound ist Teil der Maulbeer-Diels-Alder-Addukte (MDAAs), die einzigartige phenolische Naturstoffe sind, die biosynthetisch aus der intermolekularen [4+2]-Cycloaddition von Dienophilen (hauptsächlich Chalkonen) und Dehydroprenylphenol-Dienen abgeleitet werden . Diese Verbindungen haben aufgrund ihrer komplexen Architekturen, bemerkenswerten biologischen Aktivitäten und synthetischen Herausforderungen erhebliche Aufmerksamkeit erregt .
Mögliche Anwendungen in der synthetischen Chemie
Angesichts der komplexen Struktur und des einzigartigen biosynthetischen Ursprungs von this compound bietet es interessante Herausforderungen und Möglichkeiten für synthetische Chemiker
Eigenschaften
IUPAC Name |
[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3/b5-4+,18-10+,19-11+/t35-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHAPHPJWABCCU-PQUVRFHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H](COC(=O)/C=C/C2=CC=C(C=C2)O)[C@H](C3=CC(=C(C=C3)O)OC)O)OC)/C=C/COC(=O)/C=C/C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904238 | |
| Record name | Dadahol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405281-76-7 | |
| Record name | Dadahol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)

